molecular formula C14H23N3O3S B012866 Sematilide CAS No. 101526-83-4

Sematilide

Cat. No. B012866
M. Wt: 313.42 g/mol
InChI Key: KHYPYQZQJSBPIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sematilide involves sophisticated chemical reactions aimed at incorporating both class I and class III electrophysiological properties into a single molecule. A notable study demonstrated the preparation of derivatives of sematilide to explore this dual activity. These compounds were designed to prolong action potential duration in cardiac Purkinje fibers, indicative of class III activity, with some also showing efficacy against induced arrhythmias, suggesting class I activity (Phillips et al., 1990).

Molecular Structure Analysis

The molecular structure of sematilide plays a crucial role in its pharmacological action. Although specific studies detailing the molecular structure analysis of sematilide itself are limited, the structure-activity relationship (SAR) studies of sematilide derivatives have provided insight into the molecular features necessary for its antiarrhythmic activity. These studies help in understanding how modifications to the molecular structure can enhance or diminish its electrophysiological properties.

Chemical Reactions and Properties

Sematilide's chemical properties are influenced by its structure, which includes the presence of a sulfonylamino group. This functional group is essential for its activity as a class III antiarrhythmic agent. The chemical reactions involving sematilide, such as its interaction with biological targets, are pivotal in its mechanism of action, particularly in blocking potassium channels to prolong repolarization in cardiac cells (Ishii et al., 1997).

Physical Properties Analysis

The physical properties of sematilide, including its solubility, melting point, and stability, are fundamental for its formulation and therapeutic application. While specific details on these properties are sparse, they are crucial for drug development, affecting its bioavailability, pharmacokinetics, and overall efficacy in clinical settings.

Chemical Properties Analysis

Sematilide's chemical properties, such as its reactivity with biological molecules, stability under physiological conditions, and interactions with cellular components, define its pharmacological profile. Its ability to selectively block the rapidly activating delayed rectifier potassium current (I_Kr) without significantly affecting sodium or calcium currents underscores its specificity and therapeutic potential in treating arrhythmias (Ishii et al., 1997).

Scientific Research Applications

  • Class III Antiarrhythmic Agent

    Sematilide is known for its ability to prolong the rate-corrected QT (QTc) in a dose- and concentration-related fashion, thus affecting heart rate at high concentrations (Wong et al., 1992). It also selectively blocks the rapidly activating delayed rectifier K+ current in atrial myocytes, supporting its use as a class III antiarrhythmic agent (Ishii et al., 1997).

  • Effects on Ventricular Repolarization

    Sematilide can prolong the terminal repolarization process, which may enhance the chance of conduction slowing at less complete repolarization levels, potentially increasing the incidence of torsades de pointes induction (Sugiyama & Hashimoto, 2002).

  • Prolonging Action Potentials

    It prolongs the duration of action potentials in guinea pig left atrium, suggesting its potential to block atrial arrhythmia (Ishii et al., 1995). Sematilide also prolongs ventricular action potential duration at 90% repolarization, but its effects can be reversed by isoproterenol (Sager et al., 1994).

  • Effects in Cardiac Myocytes

    In guinea pig ventricular myocytes, Sematilide blocks the inward rectifier potassium channel, prolonging the interburst interval and reducing opening probabilities of the IK1 channel (Takai et al., 1997).

  • Effectiveness Against Ventricular Tachyarrhythmia

    It has shown significant suppression of ventricular tachyarrhythmia in postinfarcted dogs and provided protection against sudden death due to ventricular fibrillation in an experimental model of sudden death (Chi et al., 1990).

  • Pharmacokinetics and Tolerability

    Sematilide HCl is a novel class III antiarrhythmic drug with pharmacokinetics and effect on QTc interval, and its tolerability has been well established after intravenous and oral administration (Shi et al., 1995).

Safety And Hazards

The safety data sheet for Sematilide monohydrochloride monohydrate indicates that it is not a hazardous substance or mixture3. However, it advises avoiding dust formation and breathing vapors, mist, or gas. In case of skin contact, it recommends washing off with soap and plenty of water3.


Future Directions

The future directions for Sematilide are not clearly stated in the retrieved documents.


properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYPYQZQJSBPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058720
Record name Sematilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sematilide

CAS RN

101526-83-4
Record name Sematilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101526-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sematilide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101526834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sematilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMATILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NHB13IN3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
930
Citations
PT Sager, K Nademanee, M Antimisiaris, A Pacifico… - Circulation, 1993 - Am Heart Assoc
… Sematilide had no effect on the ventricular effective refractory period… Sematilide suppressed the induction of sustained ventricular tachycardia in 41% of all patients exposed to sematilide…
Number of citations: 62 www.ahajournals.org
G Cui, L Sen, P Sager, P Uppal, BN Singh - The American journal of …, 1994 - Elsevier
… 1*2 Sematilide, a selective class III agent (devoid of sodium … Clinically, oral sematilide has also been shown to suppress … after administration of amiodarone, sematilide, and sotalol. …
A Sugiyama, K Hashimoto - The Japanese journal of pharmacology, 2002 - jstage.jst.go.jp
… Then, sematilide at a low dose of 10 mg/min was infused for 10min into … sematilide became constant 3 min after the start of drug infusion. After the assessment of the low dose, sematilide …
Number of citations: 51 www.jstage.jst.go.jp
PT Sager, C Follmer, P Uppal, C Pruitt, R Godfrey - Circulation, 1994 - Am Heart Assoc
… However, while sematilide-induced APD90 prolongation was … ) in patients receiving sematilide was significantly reduced to … Sematilide and sematilide/isoproterenol had no effect on …
Number of citations: 64 www.ahajournals.org
KS Lee, TD Tsai, EW Lee - European journal of pharmacology, 1993 - Elsevier
This study compares the membrane activity of ibutilide, d-sotalol, sematilide, E-4031 and dofetilide on single ventricular cells under identical experimental conditions. We found that …
CM Chen, D Alli, MR Igga… - Drug Development and …, 1990 - Taylor & Francis
During the development of a tablet formulation of a cohesive, fluffy investigational drug, a novel moisture-activated dry granulation (MADG) process was studied in comparison with two …
GB Phillips, TK Morgan Jr, K Nickisch… - Journal of medicinal …, 1990 - ACS Publications
Twelve novel derivatives of the selective class III antiarrhythmic agent sematilide were prepared in an attempt to incorporate both class I and class III electrophysiological properties into …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
H Yoshida, A Sugiyama, Y Satoh, Y Ishida… - Circulation …, 2002 - jstage.jst.go.jp
… We demonstrated that a single oral dose of sematilide or amiodarone can prolong the QT interval, with a faster onset speed for sematilide than for amiodarone, possibly reflecting the …
Number of citations: 54 www.jstage.jst.go.jp
TM Argentieri, MS Carroll… - Journal of cardiovascular …, 1991 - europepmc.org
… In this study, we examined the in vitro effects of sematilide (1-… In SA nodal tissue, sematilide increased the action potential … Both sematilide and clofilium increased the APD and SCL in …
Number of citations: 33 europepmc.org
W Wong, HN Paviou, UM Birgersdotter… - The American journal of …, 1992 - Elsevier
… DISCUSSION The aim of this study was to begin to define the pharmacology of sematilide in patients with arrhythmias. Sematilide exerted class III actions and prolonged QT interval …

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